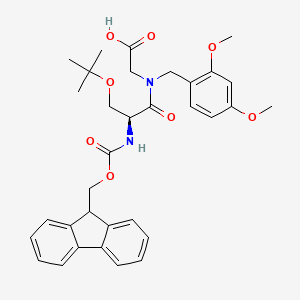

Fmoc-L-Ser(tBu)-DmbGly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

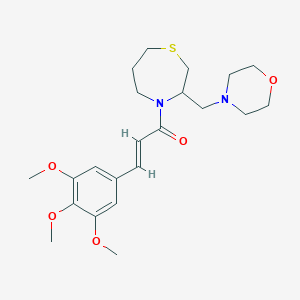

“Fmoc-L-Ser(tBu)-DmbGly-OH” is a compound used in peptide synthesis . It is an N-terminal protected reagent . Some of the reported examples of its use include the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .

Synthesis Analysis

“Fmoc-L-Ser(tBu)-DmbGly-OH” is used as a building block for solid-phase peptide synthesis . It is also used in the preparation of MUC1, a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .

Molecular Structure Analysis

The molecular formula of “Fmoc-L-Ser(tBu)-DmbGly-OH” is C22H25NO5 . Its molar mass is 383.45 g/mol . The compound is a white to light yellow crystal powder .

Chemical Reactions Analysis

“Fmoc-L-Ser(tBu)-DmbGly-OH” is used in Fmoc solid-phase peptide synthesis . It has been used in the total synthesis of daptomycin, an antibiotic, through a chemoselective serine ligation .

Physical And Chemical Properties Analysis

“Fmoc-L-Ser(tBu)-DmbGly-OH” is a white to light yellow crystal powder . It has a molar mass of 383.45 g/mol . The compound has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate .

Applications De Recherche Scientifique

Racemization Studies in Peptide Synthesis : Fmoc-Ser(tBu)-OH exhibited unexpectedly high levels of racemization during automated stepwise solid-phase peptide synthesis under standard conditions. A study by Fenza, Tancredi, Galoppini, and Rovero (1998) in "Tetrahedron Letters" found that using collidine as a tertiary base in the coupling reagent can incorporate serine with less than 1% racemization (Fenza et al., 1998).

Self-Assembly in Material Science and Nanotechnology : Kshtriya, Koshti, and Gour (2021) reported the self-assembly of Fmoc-Ser(tBu)-OH and its variants, demonstrating morphological transitions at the supramolecular level under different concentration and temperature conditions. This research, published in "ChemRxiv," highlights the potential for designing novel self-assembled architectures for material science and nanotechnology applications (Kshtriya et al., 2021).

Synthesis of Peptides with Specific Properties : Research by Gopishetty et al. (2008) in "Organic letters" discussed the synthesis of peptides containing Fmoc-F2Y(tBu)-OH, demonstrating their utility in studying protein tyrosine phosphatases and as potential substrates for these enzymes (Gopishetty et al., 2008).

Polymer-Supported Synthesis of Acid Derivatives : Králová et al. (2017) in "ACS combinatorial science" explored the polymer-supported synthesis of acid derivatives using immobilized Fmoc-Ser(tBu)-OH. Their research contributes to the development of morpholine and thiomorpholine-3-carboxylic acid derivatives with potential applications in various fields (Králová et al., 2017).

Peptide Synthesis Efficiency and Environmental Impact : A study by Musaimi, de la Torre, and Albericio (2020) in "Green Chemistry" examined the use of greener solvents in solid-phase peptide synthesis involving Fmoc/tBu, emphasizing the reduced environmental impact and potential for improved human health (Musaimi et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O8/c1-33(2,3)43-20-28(31(38)35(18-30(36)37)17-21-14-15-22(40-4)16-29(21)41-5)34-32(39)42-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,34,39)(H,36,37)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOCBZSVDQSKDS-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Ser(tBu)-DmbGly-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2834671.png)

![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)

![3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834673.png)

![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)

![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)